3-[(1H-benzimidazol-1-ylmethyl)amino]benzoic acid
Overview
Description
3-[(1H-benzimidazol-1-ylmethyl)amino]benzoic acid is a derivative of benzimidazole . Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . The molecular formula of this compound is C11H10N2O2, and it has a molecular weight of 202.21 .
Molecular Structure Analysis
The optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a similar compound, have been studied using the B3LYP/6-311++G (d,p) basis set . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are complex and depend on the specific derivative and reaction conditions . The exact chemical reactions of this compound are not specified in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely. For example, benzimidazole itself is a white crystal . The exact physical and chemical properties of this compound are not specified in the literature I have access to.Mechanism of Action
properties
IUPAC Name |
3-(benzimidazol-1-ylmethylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)11-4-3-5-12(8-11)16-9-18-10-17-13-6-1-2-7-14(13)18/h1-8,10,16H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYXRFPUDAHYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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